3-Methyl-2,6-dinitrobenzonitrile
Description
3-Methyl-2,6-dinitrobenzonitrile is an organic compound with the molecular formula C8H5N3O4 It is a derivative of benzonitrile, characterized by the presence of two nitro groups and a methyl group attached to the benzene ring
Properties
IUPAC Name |
3-methyl-2,6-dinitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c1-5-2-3-7(10(12)13)6(4-9)8(5)11(14)15/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFIKVZNVDFMQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,6-dinitrobenzonitrile typically involves nitration reactions. One common method is the nitration of 3-methylbenzonitrile using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 6 positions of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes. These processes are designed to optimize yield and purity while minimizing the formation of by-products. The use of advanced reaction monitoring and control systems ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,6-dinitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, and appropriate solvents such as ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 3-Methyl-2,6-diaminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-Methyl-2,6-dinitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2,6-dinitrobenzonitrile involves its interaction with molecular targets through its nitro and nitrile groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzonitrile: Lacks the nitro groups, making it less reactive in certain chemical reactions.
2,6-Dinitrobenzonitrile: Similar structure but without the methyl group, affecting its physical and chemical properties.
Uniqueness
3-Methyl-2,6-dinitrobenzonitrile is unique due to the presence of both nitro and methyl groups, which confer distinct reactivity and properties. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Biological Activity
3-Methyl-2,6-dinitrobenzonitrile (MDNB) is an organic compound with the molecular formula CHNO. Its structure features two nitro groups and a methyl group attached to a benzene ring, contributing to its diverse biological activities. This article explores the biological activity of MDNB, focusing on its potential applications in medicinal chemistry, including antimicrobial and anticancer properties.
MDNB can be synthesized through nitration reactions, typically involving the nitration of 3-methylbenzonitrile using a mixture of concentrated nitric and sulfuric acids. This process allows for the selective introduction of nitro groups at the 2 and 6 positions on the benzene ring. The compound's structure is characterized by its electron-withdrawing nitro groups, which significantly influence its reactivity and biological interactions.
Biological Activity
Research has highlighted several key areas regarding the biological activity of MDNB:
- Antimicrobial Properties : MDNB and its derivatives have shown potential antimicrobial activities. Studies indicate that compounds with similar structural motifs exhibit inhibitory effects against various bacterial strains. For instance, derivatives of dinitrobenzonitrile have been evaluated for their Minimum Inhibitory Concentration (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli.
- Anticancer Activity : Preliminary investigations suggest that MDNB may possess anticancer properties. The mechanism appears to involve the generation of reactive intermediates that can interact with cellular targets, potentially leading to apoptosis in cancer cells. Research into related compounds has demonstrated cytotoxic effects against several cancer cell lines, warranting further exploration into MDNB's therapeutic potential.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of MDNB:
- Antimicrobial Efficacy : A study investigating the antimicrobial properties of various nitro compounds found that MDNB derivatives exhibited significant activity against Gram-positive bacteria. The MIC values were determined through standard microdilution methods, showing promising results for potential use in developing new antibiotics .
- Cytotoxicity Against Cancer Cells : In vitro studies have assessed the cytotoxic effects of MDNB on human cancer cell lines. Results indicated that MDNB induced cell death in a dose-dependent manner, with IC50 values comparable to known chemotherapeutic agents. The mechanism was hypothesized to involve oxidative stress pathways triggered by reactive nitro species.
The biological activity of MDNB is largely attributed to its nitro and nitrile functional groups. These groups can undergo reduction reactions within biological systems, leading to the formation of reactive intermediates that interact with nucleophilic sites in biomolecules such as proteins and DNA. This interaction can disrupt normal cellular processes and induce cytotoxic effects, particularly in rapidly dividing cells such as those found in tumors .
Data Table: Biological Activity Overview
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
